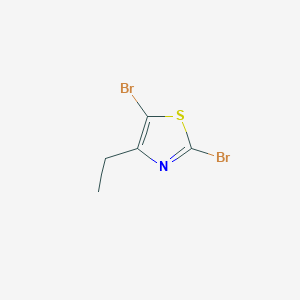

2,5-Dibromo-4-ethyl-1,3-thiazole

Description

Overview of Thiazole (B1198619) Heterocycles in Synthetic Organic Chemistry

Thiazole and its derivatives are fundamental scaffolds in synthetic organic chemistry. The thiazole ring is an integral component of numerous natural products and pharmacologically active compounds. This has spurred extensive research into methods for their synthesis and functionalization. The aromatic nature of the thiazole ring allows it to participate in various chemical transformations, serving as a stable core for the construction of more complex molecular architectures.

Significance of Halogenated Thiazole Scaffolds

The introduction of halogen atoms, particularly bromine, onto the thiazole ring significantly enhances its synthetic utility. Halogenated thiazoles, such as dibromo- and tribromothiazoles, are key intermediates for creating carbon-carbon and carbon-heteroatom bonds. The bromine atoms act as versatile handles for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions. researchgate.net This strategic functionalization allows for the introduction of diverse substituents onto the thiazole core, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications. The reactivity of the bromine atoms is position-dependent, with the bromine at the 5-position generally being the most susceptible to reaction. researchgate.net

Contextualization of 2,5-Dibromo-4-ethyl-1,3-thiazole within Thiazole Derivatives

This compound is a specific derivative within the larger family of halogenated thiazoles. It is a commercially available compound, identified by the CAS number 1314357-16-8. bldpharm.comarctomsci.comsigmaaldrich.com Its structure features a thiazole ring with bromine atoms at the 2 and 5 positions and an ethyl group at the 4-position.

While specific research literature detailing the synthesis and reactivity of this compound is not extensively available, its chemical behavior can be largely inferred from studies on analogous compounds, such as 2,5-dibromo-4-methylthiazole (B1322216). chemicalbook.com The presence of two bromine atoms at reactive positions makes it a potentially valuable building block for the synthesis of more complex, substituted thiazoles through sequential and site-selective cross-coupling reactions. The ethyl group at the 4-position can influence the compound's solubility and steric environment, which in turn can affect its reactivity and the properties of its downstream products.

The synthesis of 2,5-dibromo-4-alkylthiazoles is typically achieved through the bromination of the corresponding 4-alkylthiazole. For instance, the synthesis of 2,5-dibromo-4-methylthiazole has been documented, providing a likely pathway for the preparation of its ethyl analog. chemicalbook.com These synthetic routes often involve the use of brominating agents to achieve the desired disubstituted product.

The utility of 2,5-dibromothiazoles as precursors is well-established. They can undergo selective metal-halogen exchange or participate in various palladium-catalyzed cross-coupling reactions to introduce a wide range of functional groups. researchgate.netnih.gov This makes this compound a promising, though currently under-explored, intermediate for the development of novel materials and biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2NS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEPXXDIMHXVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 4 Ethyl 1,3 Thiazole

Direct Halogenation Approaches for Thiazole (B1198619) Systems

The introduction of bromine atoms onto a pre-existing 4-ethyl-1,3-thiazole core is a direct and common strategy. The success of this approach hinges on understanding the inherent reactivity of the thiazole ring and controlling the position of bromination.

Electrophilic Bromination Strategies

The thiazole ring, while aromatic, is generally electron-deficient compared to benzene, which can make electrophilic substitution reactions challenging. wikipedia.orgias.ac.in However, the reaction is feasible under appropriate conditions. ias.ac.in Direct bromination is typically accomplished using elemental bromine (Br₂) or, for milder and more selective reactions, N-bromosuccinimide (NBS). lookchem.comnih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom attacks the electron-rich positions of the thiazole ring. While the parent thiazole is relatively resistant to halogenation at ordinary temperatures, vapor-phase bromination at high temperatures can yield a mixture of 2-bromothiazole (B21250) and 2,5-dibromothiazole (B130459). ias.ac.in The presence of activating groups on the ring significantly facilitates these substitutions. wikipedia.org

Regioselective Bromination Techniques at the 2- and 5-Positions

The regiochemical outcome of electrophilic bromination on the thiazole ring is dictated by the electron density of the carbon atoms. Pi-electron density calculations and experimental evidence indicate that the C5 position is the most nucleophilic and therefore the primary site for electrophilic attack. wikipedia.org The C2 position is the next most reactive site, although it is more susceptible to deprotonation and subsequent reaction with electrophiles, or direct attack under more forceful conditions. wikipedia.orgias.ac.in The C4 position is the least reactive towards electrophiles. This inherent reactivity hierarchy allows for regioselective bromination. For instance, careful control of stoichiometry and reaction conditions can favor mono-bromination at the C5 position. Achieving dibromination at the 2- and 5-positions often requires harsher conditions or a stepwise approach, where the first bromination at C5 is followed by a second electrophilic attack at the now less-activated C2 position. lookchem.comnih.govacs.org The differential reactivity is also evident in metal-halogen exchange reactions, where cross-coupling on 2,4-dibromothiazole (B130268) occurs preferentially at the more electron-deficient 2-position, highlighting the distinct electronic character of each site. tum.de

Table 1: Regioselectivity in the Electrophilic Bromination of Thiazoles This table summarizes the general reactivity of different positions on the thiazole ring towards electrophilic bromination.

| Position on Thiazole Ring | Relative Reactivity | Common Products from Electrophilic Attack |

|---|---|---|

| C5 | Highest | 5-Bromothiazole derivatives are the primary initial products. |

| C2 | Moderate | 2-Bromothiazole derivatives, often formed under more forcing conditions or from further reaction. |

| C4 | Lowest | Bromination at C4 is generally not favored under electrophilic conditions. |

Influence of 4-Ethyl Substitution on Bromination Regioselectivity

Crucially, the 4-ethyl group strongly activates the adjacent C5 position. wikipedia.org This makes the initial electrophilic attack by a bromine electrophile overwhelmingly likely to occur at the C5 position. Therefore, the direct bromination of 4-ethyl-1,3-thiazole with one equivalent of a brominating agent like NBS would be expected to selectively yield 5-bromo-4-ethyl-1,3-thiazole. nih.gov To synthesize the target compound, 2,5-Dibromo-4-ethyl-1,3-thiazole , a second, more forceful bromination step would be required. After the C5 position is occupied by a bromine atom, the ring is deactivated, but the C2 position remains the most viable site for a subsequent electrophilic substitution, leading to the desired 2,5-dibrominated product.

Cycloaddition and Condensation Routes to Substituted Thiazoles

An alternative to functionalizing a pre-formed ring is to construct the this compound molecule from acyclic precursors. This approach often allows for greater control over the final substitution pattern by incorporating the desired groups into the starting materials.

Hantzsch Thiazole Synthesis and its Adaptations for Dibrominated Derivatives

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and represents the most widely known method for preparing thiazole rings. chemhelpasap.comnih.govsynarchive.com The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.com

To apply this method for the synthesis of This compound , one could envision two primary hypothetical pathways:

Pre-brominated Thioamide Route: This approach would involve the reaction of an α-haloketone that provides the C4 and C5 portion of the ring with a pre-brominated thioamide. Specifically, 3-bromo-2-pentanone could be reacted with a hypothetical dibromothioacetamide. The ethyl group at the C4 position and the hydrogen at the C5 position would originate from the 3-bromo-2-pentanone. However, the stability and availability of dibromothioacetamide could present synthetic challenges.

Post-cyclization Bromination Route: A more practical adaptation involves forming a substituted thiazole first, followed by direct bromination as described in section 2.1. For example, 3-bromo-2-pentanone could be condensed with thioacetamide. This reaction would yield 2-methyl-4-ethyl-1,3-thiazole. This intermediate could then be subjected to a two-step or one-pot exhaustive bromination using a reagent like NBS to introduce bromine atoms at the reactive C5 and C2 positions, ultimately yielding the target compound. nih.gov

Table 2: Proposed Hantzsch Synthesis Adaptation for this compound This table outlines a plausible multi-step synthesis based on the Hantzsch reaction.

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 (Hantzsch Condensation) | 3-Bromo-2-pentanone | Thioacetamide | 2-Methyl-4-ethyl-1,3-thiazole |

| 2 (Exhaustive Bromination) | 2-Methyl-4-ethyl-1,3-thiazole | N-Bromosuccinimide (excess) | This compound |

Alternative Cyclization Methods Utilizing Brominated Precursors

Beyond the classic Hantzsch synthesis, modern organic chemistry offers alternative cyclization strategies that can be adapted to produce highly substituted thiazoles. These methods often utilize different precursors and reaction mechanisms.

One innovative approach is a formal [4+1] cycloaddition. acs.orgnih.gov This strategy involves the reaction of sodium hydrosulfide (B80085) (NaSH) with a (Z)-bromoisocyanoalkene. The reaction proceeds via a rare vinylic nucleophilic substitution (SₙV) to generate an intermediate enethiol, which then cyclizes to form the thiazole ring. acs.org To synthesize the target molecule, one would need to design and prepare a complex bromoisocyanoalkene precursor that already contains the 4-ethyl group and a bromine atom destined for the 5-position.

Another powerful metal-free method involves the one-pot cyclization of N-substituted α-amino acids with thionyl chloride (SOCl₂). nih.gov In this process, the α-amino acid is activated by thionyl chloride to form an acid chloride, which undergoes a series of transformations including intramolecular cyclization. The thionyl chloride uniquely serves as both the activating reagent and the source of the sulfur atom for the thiazole ring. nih.gov By starting with an appropriately substituted N-acyl α-amino acid and incorporating brominating agents at the correct stage, this pathway could potentially be adapted to create 2,5-dibrominated thiazole structures.

Multi-component Reactions for Thiazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like thiazoles from simple starting materials in a single step. nih.govnih.gov The Hantzsch thiazole synthesis and its variations are classic examples of reactions that can be adapted into MCR formats. nih.gov

For the synthesis of a 4-ethyl-1,3-thiazole precursor, a potential multi-component strategy would involve the reaction of an α-haloketone, a thioamide, and a third component which could be an amine or other nucleophile. nih.gov Specifically, the synthesis could conceptually start from 1-bromo-2-butanone (B1265390) (an α-haloketone with the required ethyl group precursor), which can react with a thioamide. A one-pot, three-component reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) can lead to the formation of thiazole-pyrimidine derivatives in good yields. nih.gov

Another relevant approach is the reaction of enaminoesters, fluorodibromoamides/esters, and sulfur, which provides a pathway to thiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org These methods highlight the versatility of MCRs in constructing diverse thiazole structures.

| Reactants | Product | Yield | Reference |

| Thiourea, α-haloketone, dialkyl acetylenedicarboxylate | Thiazole-pyrimidines | 70-91% | nih.gov |

| Enaminoesters, fluorodibromoiamides/ester, sulfur | Thiazoles/Isothiazoles | High Selectivity | organic-chemistry.org |

Post-Synthetic Bromination and Debromination Strategies

The introduction of bromine atoms onto a pre-formed 4-ethyl-1,3-thiazole ring is a common and effective strategy for the synthesis of this compound. This can be achieved through direct bromination or more controlled sequential bromination-debromination protocols.

Sequential Bromination–Debromination Protocols for Dihalo-Thiazoles

The synthesis of various brominated thiazoles, including dibromo derivatives, has been effectively achieved through sequential bromination and debromination steps. lookchem.comnih.gov This methodology provides a high degree of control over the final bromination pattern. For instance, exhaustive bromination of a thiazole precursor can lead to a polybrominated species, which can then be selectively debrominated to yield the desired dibromo isomer. lookchem.com

A study on the synthesis of the complete family of bromothiazoles highlights that 2,5-dibromothiazole can be produced via these sequential steps. lookchem.comnih.gov For example, treatment of 2,4,5-tribromothiazole (B1600981) with one equivalent of n-butyllithium followed by hydrolysis can lead to debromination, with the 5-bromo position being the most reactive. researchgate.net This reactivity difference allows for controlled removal of bromine atoms.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-1,3-thiazole | Sequential Bromination/Debromination | 2,5-Dibromo-1,3-thiazole | Not specified | researchgate.net |

| 2,4,5-Tribromothiazole | n-Butyllithium, then hydrolysis | 2,4-Dibromothiazole & 2,5-Dibromothiazole | Mixture | researchgate.net |

Bromine Atom Incorporation in Pre-formed Thiazole Rings

Direct bromination of a pre-formed 4-ethyl-1,3-thiazole ring is another viable route. The electron-rich nature of the thiazole ring facilitates electrophilic substitution. The positions of bromination (C2, C4, or C5) are influenced by the directing effects of the substituents on the ring. The ethyl group at the C4 position is an ortho-, para-directing group, which would activate the C5 position for electrophilic attack. The nitrogen atom in the thiazole ring deactivates the adjacent C2 position, while the sulfur atom activates it.

The bromination of 2,1,3-benzothiadiazole (B189464) using N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and concentrated sulfuric acid provides an alternative to using elemental bromine. utm.my A similar approach could be adapted for 4-ethyl-1,3-thiazole. For instance, reacting a 4-substituted-2-methylthiazole with NBS can lead to bromination at the 5-position. nih.gov Further bromination can then be achieved under different conditions.

It is important to note that the choice of brominating agent and reaction conditions is crucial to control the regioselectivity and extent of bromination. Over-bromination can lead to the formation of tribrominated species, which may then require a subsequent debromination step as described previously. lookchem.com

Mechanistic Investigations of 2,5 Dibromo 4 Ethyl 1,3 Thiazole Synthesis and Reactions

Reaction Mechanism Studies of Thiazole (B1198619) Ring Formation

The synthesis of the 4-ethyl-1,3-thiazole precursor is most commonly achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. For the preparation of 4-ethyl-1,3-thiazole, the likely reactants are 1-bromo-2-butanone (B1265390) and thioformamide (B92385).

The mechanism of the Hantzsch synthesis commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the bromide ion. This initial step is an S"N"2 reaction. The resulting intermediate then undergoes cyclization through the nucleophilic attack of the thioamide's nitrogen atom onto the carbonyl carbon of the former ketone. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate, a process often facilitated by the reaction conditions, leads to the formation of the aromatic 4-ethyl-1,3-thiazole ring. The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of thioformamide sulfur on 1-bromo-2-butanone. | S-alkylated thioformamide |

| 2 | Intramolecular cyclization via nitrogen attack on the carbonyl carbon. | 4-hydroxy-4-ethyl-2-thiazolinium |

| 3 | Dehydration to form the aromatic ring. | 4-ethyl-1,3-thiazole |

Detailed Analysis of Electrophilic Aromatic Substitution on Thiazoles

The bromination of 4-ethyl-1,3-thiazole to yield 2,5-Dibromo-4-ethyl-1,3-thiazole is a key transformation that proceeds via an electrophilic aromatic substitution (S"E"Ar) mechanism. wikipedia.org The thiazole ring is an electron-rich heterocycle, though the reactivity of its carbon atoms towards electrophiles varies. The C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack, followed by the C2 position. The C4 position is comparatively less reactive. pharmaguideline.com

The presence of an ethyl group at the C4 position, being an electron-donating group through induction, further activates the thiazole ring towards electrophilic substitution. This activating effect reinforces the inherent reactivity of the C5 and C2 positions.

The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The mechanism involves the attack of the π-electrons of the thiazole ring on the electrophilic bromine species, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. masterorganicchemistry.combyjus.com The positive charge in this intermediate is delocalized over the thiazole ring. Subsequent deprotonation, usually by a weak base present in the reaction mixture, restores the aromaticity of the ring and yields the brominated product.

Given the directing effect of the C4-ethyl group, the first bromination is expected to occur at the most activated C5 position. The introduction of the first bromine atom, an electron-withdrawing group, deactivates the ring towards further substitution. However, under forcing conditions or with an excess of the brominating agent, a second bromination can occur at the remaining activated position, C2, to yield this compound. A plausible synthesis route for a similar compound, 2,5-dibromo-4-methylthiazole (B1322216), starts from 2-amino-4-methylthiazole, which undergoes a Sandmeyer-type reaction to introduce the bromine at the 2-position, followed by direct bromination at the 5-position. chemicalbook.com

Mechanistic Pathways of Halogen Exchange Reactions on Thiazole Cores

The bromine atoms in this compound can undergo halogen exchange reactions, which are powerful methods for introducing other functionalities. Two prominent mechanistic pathways are lithium-halogen exchange and the halogen dance reaction.

Lithium-Halogen Exchange: This reaction involves treating the dibromothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. princeton.eduresearchgate.net The mechanism is believed to proceed through the formation of an "ate" complex, where the organolithium reagent coordinates to one of the bromine atoms. harvard.edu This is followed by the exchange of the bromine atom with lithium, generating a thiazolyl-lithium species and an alkyl bromide. The rate of this exchange generally follows the trend I > Br > Cl. princeton.edu

For 2,5-dibromothiazoles, the regioselectivity of the lithium-halogen exchange is a critical aspect. The C2 position of the thiazole ring is more electron-deficient than the C5 position, which generally makes the C2-proton more acidic. pharmaguideline.com However, in the case of lithium-halogen exchange, the outcome can be influenced by both electronic and steric factors, as well as the specific reaction conditions. In many dihalosubstituted heterocycles, the exchange occurs preferentially at the more reactive halogen, which in the case of dibromides can be nuanced. For some dibrominated thiazoles, the exchange has been shown to be selective for one position over the other, allowing for sequential functionalization. researchgate.net

Halogen Dance Reaction: This is a base-induced intramolecular migration of a halogen atom. researchgate.net In the context of dihalothiazoles, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the ring at an available carbon position, forming a lithiated intermediate. This can then induce the migration of a bromine atom to this newly anionic center, resulting in an isomeric lithiated bromothiazole. Recent studies on dihalobithiazoles have demonstrated long-range halogen dance reactions where a bromo group migrates from one thiazole ring to another. nih.gov For this compound, a halogen dance is theoretically possible if a proton could be abstracted from the ring, though this is unlikely as there are no free C-H positions. However, a related phenomenon could occur where a lithium-halogen exchange at one position is followed by equilibration to a more stable lithiated isomer.

Role of Catalysts and Reagents in Directed Bromination and Functionalization

Catalysts and specific reagents play a crucial role in both the synthesis and subsequent reactions of this compound.

In Bromination: While direct bromination can be achieved with elemental bromine, the use of N-bromosuccinimide (NBS) is often preferred as it is a safer and more manageable source of electrophilic bromine. The reaction can be initiated by radical initiators or proceed under ionic conditions, depending on the solvent and additives.

In Functionalization: Palladium catalysts are central to the functionalization of this compound through cross-coupling reactions. The differential reactivity of the C2 and C5 bromine atoms can be exploited for regioselective transformations.

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to couple the bromothiazole with an organoboron reagent (e.g., a boronic acid or ester). libretexts.orgcore.ac.uknih.govnih.gov This is a versatile method for forming new carbon-carbon bonds. The choice of catalyst, ligands, base, and solvent can influence which bromine atom reacts preferentially. In many dihaloheterocycles, the C2-halide is more reactive towards palladium-catalyzed couplings.

Sonogashira Coupling: This coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base to react the bromothiazole with a terminal alkyne. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org It is a highly efficient method for introducing alkynyl groups. The reactivity trend for the halide is generally I > Br > Cl.

Heck Coupling: This reaction couples the bromothiazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

The selection of the catalyst and ligands is paramount in these reactions. Bulky, electron-rich phosphine (B1218219) ligands often enhance the catalytic activity of palladium, allowing for the coupling of less reactive bromides and chlorides.

The following table summarizes the key reactions and the typical reagents or catalysts involved:

| Reaction | Reagents/Catalysts | Product Type |

| Hantzsch Thiazole Synthesis | 1-bromo-2-butanone, Thioformamide | 4-ethyl-1,3-thiazole |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) or Br₂ | This compound |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Thiazolyl-lithium species |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid | Aryl- or vinyl-substituted thiazole |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Alkyne | Alkynyl-substituted thiazole |

| Heck Coupling | Pd catalyst, Base, Alkene | Alkene-substituted thiazole |

Reactivity and Functional Group Transformations of 2,5 Dibromo 4 Ethyl 1,3 Thiazole

Reactivity of Bromine Substituents on the Thiazole (B1198619) Ring

The presence of two bromine atoms on the electron-deficient 1,3-thiazole core makes 2,5-Dibromo-4-ethyl-1,3-thiazole a valuable building block in organic synthesis. These bromine atoms can be selectively or successively replaced or engaged in coupling reactions, providing pathways to a diverse array of more complex molecules. The reactivity at the C2 and C5 positions is influenced by the electronic nature of the thiazole ring, where the nitrogen atom significantly affects the electron distribution.

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Aromatic rings that are electron-poor are susceptible to attack by nucleophiles, leading to a substitution reaction known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This process is particularly efficient for heterocyclic systems and is facilitated by the presence of good leaving groups, such as bromine. In compounds analogous to this compound, like various dibrominated thiadiazoles and benzothiadiazoles, the bromine atoms are readily displaced by a range of nucleophiles. researchgate.net

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the electronegative sulfur and nitrogen atoms in the thiazole ring helps to stabilize this anionic intermediate, thereby facilitating the reaction. The subsequent departure of the bromide ion restores the aromaticity of the ring.

Studies on related dibromo-heterocycles have demonstrated that reactions with nucleophiles such as amines (e.g., morpholine), alkoxides, and thiols can lead to either mono- or di-substituted products, depending on the reaction conditions. researchgate.net Selective monosubstitution can often be achieved by carefully controlling the stoichiometry of the nucleophile and the reaction temperature. For instance, in the case of 4,7-dibromo researchgate.netnih.govwiley.comthiadiazolo[3,4-d]pyridazine, treatment with one equivalent of morpholine (B109124) at room temperature selectively yields the mono-aminated product. researchgate.net Achieving disubstitution typically requires more forcing conditions, such as higher temperatures and an excess of the nucleophile.

| Nucleophile | Product Type | Typical Conditions |

| Amines (e.g., Morpholine) | Mono- or Di-substituted | Room temperature for mono-substitution; elevated temperatures for di-substitution. |

| Thiols | Mono- or Di-substituted | Often leads to di-substituted products. |

| Alkoxides | Mono- or Di-substituted | Controlled stoichiometry is key for selectivity. |

This interactive table summarizes the general outcomes of SNAr reactions on related dibromo-heterocycles.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromo-heterocycles are excellent substrates for these transformations. wiley.comwiley.com The bromine atoms at the C2 and C5 positions of this compound can participate in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Heck, and Negishi couplings. These reactions allow for the introduction of aryl, heteroaryl, vinyl, and alkyl groups.

The general mechanism for these reactions involves the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Research on similar structures, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netnih.govwiley.comthiadiazole), has shown that palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions can be performed selectively to form both mono- and bis-arylated products. researchgate.net The differential reactivity of the two bromine positions can sometimes be exploited to achieve selective mono-functionalization, although this often requires careful optimization of catalysts, ligands, and reaction conditions.

| Coupling Reaction | Reagent Type | Bond Formed | Catalyst/Ligand System (Typical) |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | C-C (Aryl, Vinyl) | Pd(PPh₃)₄, PdCl₂(dppf) |

| Stille | Organotin (e.g., Ar-SnBu₃) | C-C (Aryl, Vinyl, Alkyl) | Pd(PPh₃)₄ |

| Heck | Alkene | C-C (Vinyl) | Pd(OAc)₂, P(o-tol)₃ |

| Negishi | Organozinc (e.g., Ar-ZnCl) | C-C (Aryl, Alkyl) | Pd(PPh₃)₄ |

This interactive table outlines common metal-catalyzed cross-coupling reactions applicable to bromo-heterocycles.

Reductive Debromination and Hydrogenation Studies

The bromine atoms of this compound can be removed and replaced with hydrogen atoms through reductive debromination. This transformation can be useful for synthesizing mono-brominated or fully de-brominated 4-ethylthiazole (B173719) derivatives. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or treatment with various reducing agents.

Furthermore, halogen-metal exchange is a key reaction. Treating the dibromo compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures can lead to the formation of a lithiated thiazole species. mt.comyoutube.com This intermediate is a powerful nucleophile that can be quenched with various electrophiles, including water or alcohols, to achieve formal reductive debromination. This stepwise approach allows for the selective removal of one bromine atom, typically the more reactive one, to access mono-bromo-4-ethyl-thiazole intermediates.

Transformations Involving the Ethyl Group at Position 4

The ethyl group at the C4 position of the thiazole ring is generally less reactive than the bromine substituents. However, its alpha-carbon (the methylene (B1212753) group) exhibits enhanced reactivity, analogous to a benzylic position, due to the ability of the adjacent thiazole ring to stabilize radical or anionic intermediates. This allows for several functionalization strategies.

Oxidation and Reduction Chemistry of the Ethyl Moiety

The ethyl group can be a site for oxidative transformations. While the thiazole ring itself is relatively resistant to oxidation, the alkyl side-chain can be oxidized under specific conditions. For example, related studies on the oxidation of 4-methylthiazole (B1212942) derivatives demonstrate that the alkyl group can be converted into a carboxylic acid or an aldehyde. A patent describes a two-step process where 4-methylthiazole-5-ethanol is first oxidized to 4-methylthiazole-5-acetic acid, which is then further oxidized to 4-methylthiazole-5-formaldehyde using oxygen and a metal salt catalyst like copper or iron salts. google.com This suggests that the ethyl group of this compound could potentially be oxidized to a 1-(2,5-dibromothiazol-4-yl)ethan-1-ol, 1-(2,5-dibromothiazol-4-yl)ethan-1-one, or even 2,5-dibromo-1,3-thiazole-4-carboxylic acid, depending on the oxidant and reaction conditions.

The reduction of the ethyl group is not a common transformation as it is already a saturated alkyl chain. However, if the ethyl group were to be first oxidized to a ketone (an acetyl group), it could then be reduced back to a secondary alcohol or fully reduced to the ethyl group using standard carbonyl reduction methods.

Side-Chain Functionalization Strategies

The primary strategies for functionalizing the ethyl group involve reactions at the alpha-carbon. One key approach is deprotonation followed by electrophilic quench. Using a strong base, it is possible to remove a proton from the methylene group of the ethyl side-chain, generating a carbanion. This nucleophilic species can then react with a variety of electrophiles, allowing for the introduction of new functional groups.

Another potential reaction is side-chain halogenation. Using radical initiators and a halogen source like N-bromosuccinimide (NBS), it may be possible to selectively introduce a bromine atom at the alpha-position of the ethyl group, yielding 2,5-dibromo-4-(1-bromoethyl)-1,3-thiazole. This new halogen provides a handle for subsequent nucleophilic substitution or elimination reactions.

Condensation reactions are also a viable strategy. Research on 2-methyl-thiazolo[4,5-b]pyrazines has shown that the methyl group is sufficiently acidic to undergo Knoevenagel condensation with aldehydes. nih.gov This indicates that the ethyl group in this compound could potentially be activated to condense with aldehydes or other carbonyl compounds, leading to the formation of a new carbon-carbon double bond and extending the side chain.

Reactivity of the Thiazole Heterocycle Framework

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. This aromaticity confers a degree of stability to the ring system. mdpi.com However, the presence of heteroatoms and substituents introduces a nuanced reactivity profile.

Specific experimental data on the ring-opening and ring-closing reactions of this compound are not extensively documented in the available scientific literature. However, the general reactivity of the thiazole ring provides insights into its stability and potential for such transformations.

Thiazole rings are generally stable and resistant to ring-opening reactions due to their aromatic character. Cleavage of the thiazole ring typically requires harsh conditions or the presence of specific activating groups that destabilize the aromatic system. For instance, reductive cleavage with strong reducing agents like sodium in liquid ammonia has been shown to open the ring of some thiazole derivatives. acs.org Additionally, certain photochemical reactions can induce ring cleavage. mdpi.com However, for a polysubstituted and relatively stable compound like this compound, such reactions are not expected to occur under standard laboratory conditions.

Ring-closing reactions are fundamental to the synthesis of the thiazole core itself. The most common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of this compound, ring-closing reactions would be more relevant to its synthesis rather than its subsequent transformations. For example, the synthesis of a 2,4,5-trisubstituted thiazole could be achieved through a Brønsted acid-promoted annulation of a thioamide and a 2H-azirine. mdpi.com

Table 1: General Conditions for Thiazole Ring Transformations

| Transformation | Reagents/Conditions | Product Type | Applicability to this compound |

| Reductive Ring Opening | Sodium in liquid ammonia | Substituted propenethiolates | Unlikely under normal conditions |

| Photochemical Ring Opening | UV irradiation | Various cleavage products | Possible, but specific outcomes are unknown |

| Hantzsch Ring Synthesis | α-haloketone + Thioamide | Substituted thiazole | Primary synthetic route |

| Acid-Promoted Annulation | Thioamide + 2H-azirine + HClO₄ | 2,4,5-trisubstituted thiazole | Potential synthetic route |

The electronic properties of this compound suggest a distinct electrophilic and nucleophilic character at different positions of the thiazole ring.

Electrophilic Behavior:

The thiazole ring itself is generally considered electron-rich and can undergo electrophilic substitution. However, the presence of two strongly electron-withdrawing bromine atoms at the C2 and C5 positions significantly deactivates the ring towards electrophilic attack. The ethyl group at C4 is an alkyl group, which is weakly electron-donating and would typically direct electrophiles to the ortho and para positions. In this case, it would slightly activate the C5 position. However, this activating effect is likely overshadowed by the deactivating effect of the bromine atoms. Therefore, direct electrophilic substitution on the thiazole ring of this compound is expected to be difficult. nih.gov

Nucleophilic Behavior:

The C2 and C5 positions of the thiazole ring are electron-deficient, a character that is further enhanced by the attached electronegative bromine atoms. This makes these carbon atoms susceptible to nucleophilic attack, leading to the substitution of the bromine atoms. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound.

Furthermore, the bromine atoms can be replaced through organometallic intermediates. Halogen-metal exchange, typically with organolithium reagents, can generate a nucleophilic carbon center at the C2 or C5 position. These lithiated intermediates can then react with a variety of electrophiles to introduce new functional groups. The regioselectivity of this exchange would depend on the reaction conditions and the steric environment around the bromine atoms.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Position(s) | Reagents | Predicted Product |

| Electrophilic Substitution | Thiazole Ring | Standard electrophiles (e.g., Br₂, HNO₃) | Low reactivity, substitution unlikely |

| Nucleophilic Aromatic Substitution | C2 and/or C5 | Strong nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Substitution of one or both bromine atoms |

| Halogen-Metal Exchange | C2 and/or C5 | Organolithium reagents (e.g., n-BuLi, t-BuLi) | Lithiated thiazole intermediate |

| Reaction with Electrophiles (post-lithiation) | C2 and/or C5 | Various electrophiles (e.g., aldehydes, ketones, CO₂) | Functionalized thiazole derivative |

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For a molecule like 2,5-Dibromo-4-ethyl-1,3-thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its covalent framework.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling between them. The ¹³C NMR spectrum would display distinct signals for the two carbons of the ethyl group and the three carbons of the thiazole (B1198619) ring.

Two-dimensional NMR techniques are then employed to assemble the molecular puzzle:

Correlation Spectroscopy (COSY): This experiment would reveal the correlation between the methyl and methylene protons of the ethyl group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon to which it is directly attached. It would definitively link the methylene proton signals to the methylene carbon signal and the methyl proton signals to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the attachment of the ethyl group to the C4 position of the thiazole ring by showing correlations between the methylene protons of the ethyl group and the C4 and C5 carbons of the thiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |

| C2 | - | Predicted | - |

| C4 | - | Predicted | - |

| C5 | - | Predicted | - |

| -CH₂- | Predicted Quartet | Predicted | Quartet |

| -CH₃ | Predicted Triplet | Predicted | Triplet |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions and are presented here as 'Predicted'. The multiplicities are based on expected spin-spin coupling.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the connectivity of the atoms in this compound and reveal detailed information about its conformation in the solid state.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The key structural parameters that would be obtained from an X-ray crystallographic analysis include:

Bond lengths: The precise distances between the bonded atoms (e.g., C-S, C-N, C-C, C-Br).

Bond angles: The angles between adjacent bonds, which define the geometry of the thiazole ring and the orientation of the ethyl group.

Torsion angles: These describe the conformation of the ethyl group relative to the thiazole ring.

Unit cell parameters: The dimensions of the repeating unit in the crystal lattice.

Intermolecular interactions: The analysis would also reveal any significant non-covalent interactions, such as halogen bonding or van der Waals forces, which influence the packing of the molecules in the crystal.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

Note: These values are hypothetical and serve as an illustration of the type of data obtained from an X-ray crystallographic experiment.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its accurate mass. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with intense peaks for the [M]+, [M+2]+, and [M+4]+ ions in an approximate 1:2:1 ratio, which is a definitive signature for a dibrominated compound. The measured accurate mass would be compared to the calculated theoretical mass to confirm the molecular formula, C₅H₅Br₂NS.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecule. In a typical experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information.

Potential fragmentation pathways for this compound could include:

Loss of a bromine atom.

Cleavage of the ethyl group, either as an ethyl radical or as ethene.

Fragmentation of the thiazole ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [C₅H₅⁷⁹Br₂NS]⁺ | 268.8615 |

| [C₅H₅⁷⁹Br⁸¹BrNS]⁺ | 270.8595 |

| [C₅H₅⁸¹Br₂NS]⁺ | 272.8574 |

Note: The m/z values are calculated for the major isotopes of bromine (⁷⁹Br and ⁸¹Br) and represent the expected isotopic cluster for the molecular ion.

Historical Development and Future Directions in 2,5 Dibromo 4 Ethyl 1,3 Thiazole Research

Evolution of Synthetic Strategies for Dihalo-Thiazoles

The synthesis of dihalo-thiazoles has progressed from classical cyclization reactions to more refined, high-yielding bromination and debromination sequences.

The foundational method for creating the thiazole (B1198619) ring is the Hantzsch thiazole synthesis , first described in 1887. synarchive.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comyoutube.com While effective for producing a wide range of thiazole derivatives, its application for the direct synthesis of specific dihalo-thiazoles can be limited by the availability and stability of the corresponding dihalogenated starting materials. google.comorganic-chemistry.org For instance, the synthesis of 2,5-disubstituted thiazoles can be challenging due to the instability of the required α-haloaldehydes.

Historically, direct bromination of the parent thiazole ring was another approach, though it often suffered from a lack of selectivity and harsh reaction conditions, sometimes requiring a significant excess of elemental bromine and leading to mixtures of products. lookchem.com

More contemporary and optimized strategies focus on the sequential bromination of pre-existing thiazole precursors. These methods offer greater control over regioselectivity and avoid the use of elemental bromine. lookchem.comacs.org A common modern approach involves the synthesis of the full family of bromothiazoles, including 2,5-dibromothiazole (B130459), through carefully controlled sequential bromination and debromination steps. lookchem.comacs.org For example, readily available and inexpensive 2-aminothiazole (B372263) can be a starting point. lookchem.com The amino group can be converted to a bromine atom, followed by further bromination at other positions.

Another modern technique is decarboxylative bromination, which allows for the introduction of a bromine atom at a position previously occupied by a carboxylic acid group. beilstein-archives.org This can be achieved under mild conditions, for instance, using a bromine source like tetrabutylammonium (B224687) tribromide in an aqueous sodium hydroxide (B78521) mixture, which is a greener alternative to methods requiring heavy metal salts or hazardous solvents. beilstein-archives.org The synthesis of functionalized 2,5-dibromothiazoles can also be achieved by the direct bromination of a thiazole ring that already contains a directing group, such as a carboxylate, which influences the regioselectivity of the halogenation.

A summary of key synthetic approaches is presented below:

| Synthetic Strategy | Description | Advantages | Limitations |

| Hantzsch Synthesis | Cyclocondensation of an α-haloketone and a thioamide. synarchive.com | Foundational and versatile for the core thiazole structure. | Can be limited by the stability and availability of appropriately halogenated starting materials. google.com |

| Direct Bromination | Electrophilic bromination of a pre-formed thiazole ring. | Potentially a direct, one-step process. | Often lacks regioselectivity, requires harsh conditions, and can produce product mixtures. lookchem.com |

| Sequential Bromination/ Debromination | Stepwise addition and/or removal of bromine atoms from a thiazole precursor. lookchem.comacs.org | High regioselectivity, optimized yields, can avoid using elemental bromine. lookchem.com | Multi-step process may increase overall synthesis length. |

| Decarboxylative Bromination | Replacement of a carboxylic acid group with a bromine atom. beilstein-archives.org | Mild conditions, can utilize greener reagents. beilstein-archives.org | Requires a carboxylated thiazole precursor. |

Emerging Methodologies for Thiazole Functionalization

The true synthetic power of a building block like 2,5-Dibromo-4-ethyl-1,3-thiazole is unlocked through selective functionalization. Recent years have seen a surge in powerful new methods that allow chemists to precisely modify the thiazole core.

Palladium-catalyzed cross-coupling reactions are paramount among these methods. The two bromine atoms in this compound serve as excellent handles for these transformations. The differential reactivity of the C2 and C5 positions allows for selective and sequential reactions. The C2 position is generally more electron-deficient and thus more reactive in many palladium-catalyzed couplings. nih.gov

Key cross-coupling reactions applicable to dihalothiazoles include:

Suzuki Coupling: Reacts an organoboron compound with the bromothiazole to form a new C-C bond. This is widely used due to the stability and low toxicity of the boron reagents. youtube.com

Stille Coupling: Employs an organotin reagent. While powerful, the toxicity of tin compounds can be a drawback. youtube.com

Negishi Coupling: Utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance. youtube.comnih.govorganic-chemistry.org

Sonogashira Coupling: Forms a C-C bond between the bromothiazole and a terminal alkyne, a key reaction for building conjugated systems. youtube.com

Another significant area of development is direct C–H functionalization . acs.orgrsc.orgrsc.org These methods bypass the need for pre-halogenated substrates, instead activating a C-H bond directly. While this compound is already halogenated, these methodologies are transforming thiazole chemistry as a whole and can be used to functionalize thiazoles at positions where a halogen is not present. acs.orgchemrxiv.org Palladium and copper catalysts are frequently used to achieve regioselective arylation, alkenylation, or alkylation of the thiazole ring. rsc.orgmdpi.com

The Halogen Dance Reaction (HDR) is a fascinating and synthetically useful transformation where a halogen atom migrates to a different position on the ring under the influence of a strong base. researchgate.netwikipedia.orgrsc.orgclockss.org This base-catalyzed rearrangement can provide access to isomers that are difficult to synthesize directly. researchgate.netrsc.org For a polysubstituted thiazole, this reaction could be used to isomerize the bromine positions, opening up alternative pathways for subsequent functionalization.

| Methodology | Catalyst/Reagent Type | Transformation | Significance |

| Suzuki Coupling | Palladium / Organoboron | C-Br to C-C (Aryl, Vinyl) | Environmentally benign reagents, high functional group tolerance. youtube.com |

| Stille Coupling | Palladium / Organotin | C-Br to C-C (Aryl, Vinyl, Alkynyl) | Broad scope, but tin reagents are toxic. |

| Negishi Coupling | Palladium / Organozinc | C-Br to C-C (Alkyl, Aryl, Vinyl) | High reactivity and good functional group tolerance. organic-chemistry.org |

| Direct C-H Functionalization | Palladium, Copper, etc. | C-H to C-C or C-Heteroatom | Increases step-economy by avoiding pre-functionalization. acs.orgrsc.org |

| Halogen Dance Reaction | Strong Base (e.g., LDA) | Halogen migration to a new ring position. | Access to otherwise difficult-to-prepare isomers. researchgate.netclockss.org |

Future Prospects for Leveraging the Chemical Reactivity of this compound in Organic Synthesis

The dual reactivity of the two bromine atoms in this compound positions it as a highly valuable and flexible intermediate for the synthesis of complex molecules. The future utility of this compound will primarily be driven by its application in programmed, sequential cross-coupling reactions.

The ability to selectively functionalize one bromine atom while leaving the other intact is a key advantage. Chemists can perform a cross-coupling reaction at the more reactive C2-position, isolate the resulting 2-substituted-5-bromo-4-ethylthiazole, and then perform a second, different cross-coupling reaction at the C5-position. This stepwise approach allows for the controlled and non-symmetrical construction of highly substituted thiazoles with distinct functionalities at the C2 and C5 positions.

This strategy is of immense interest in materials science . Thiazole-containing conjugated polymers and oligomers are being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sequential coupling of building blocks to a central 2,5-dibromothiazole core allows for the precise tuning of the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials.

In medicinal chemistry , the thiazole ring is a privileged scaffold found in numerous approved drugs. The ability to use this compound to rapidly generate a library of diverse analogues is a powerful tool in drug discovery. By varying the groups introduced at the C2 and C5 positions through different cross-coupling reactions, chemists can systematically explore the structure-activity relationship (SAR) of a new class of potential therapeutic agents.

The future will likely see the integration of these established cross-coupling methods with newer technologies. For example, the use of photocatalysis or electrochemistry to enable novel transformations at the C-Br bonds could expand the synthetic toolbox even further. Moreover, the development of more selective catalysts that can differentiate between the C2 and C5 positions with even greater precision will enhance the utility of this compound as a premier building block in the synthesis of next-generation functional molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,5-dibromo-4-ethyl-1,3-thiazole, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : The compound is synthesized via the Hantzsch condensation reaction, which involves reacting α-bromoketones with thiourea or sulfur-containing precursors. Key parameters include maintaining anhydrous conditions, using polar aprotic solvents (e.g., DMF or DMSO), and controlling temperature (typically 80–100°C). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs NMR spectroscopy (¹H and ¹³C) to identify alkyl chain environments (e.g., the ethyl group’s triplet and quartet signals) and bromine-induced deshielding effects. IR spectroscopy confirms functional groups (C-Br stretching at ~550–600 cm⁻¹ and C-S/C-N vibrations at ~650–750 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from bromine .

Q. What are the foundational chemical properties of this compound relevant to reactivity?

- Methodological Answer : The bromine atoms at positions 2 and 5 act as electron-withdrawing groups, activating the thiazole ring for nucleophilic substitution. The ethyl group at position 4 introduces steric hindrance, influencing regioselectivity in cross-coupling reactions (e.g., Suzuki or Sonogashira). Solubility in non-polar solvents (e.g., chloroform) facilitates purification, while stability under acidic conditions enables functionalization .

Advanced Research Questions

Q. How do substituents on the thiazole ring affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity directs palladium-catalyzed couplings to positions 2 and 5. Computational studies (DFT) predict charge distribution, guiding regioselectivity. For example, coupling at position 2 proceeds faster due to lower activation energy. Steric effects from the ethyl group may suppress reactions at position 6. Experimental validation involves isolating intermediates via HPLC and comparing kinetic data .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Methodological Answer : Derivatives exhibit antimicrobial activity by disrupting bacterial membrane integrity, evidenced by SYTOX Green uptake assays . Molecular docking (AutoDock Vina) reveals affinity for enzymes like E. coli dihydrofolate reductase (DHFR), with binding energies < −8 kcal/mol. Structure-activity relationship (SAR) studies show enhanced potency with electron-deficient aryl substituents .

Q. Can this compound serve as a corrosion inhibitor, and what experimental methods validate this?

- Methodological Answer : Electrochemical methods (potentiodynamic polarization, EIS) in Na₂SO₄ solutions show inhibition efficiencies >70% at 1 mM concentrations. Adsorption on metal surfaces follows the Langmuir isotherm, confirmed by AFM surface roughness analysis. Comparative studies with analogues (e.g., methyl instead of ethyl) reveal alkyl chain length’s role in hydrophobic barrier formation .

Q. How is computational modeling applied to predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability in enzyme binding pockets over 100 ns trajectories. Docking poses (e.g., with α-glucosidase) highlight hydrogen bonding with Thr-307 and π-alkyl interactions with the ethyl group. Free energy calculations (MM-PBSA) quantify binding affinities, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.